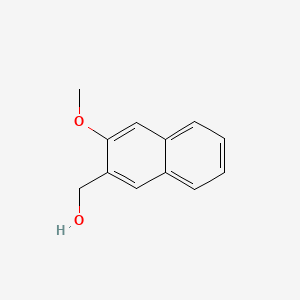

(3-Methoxynaphthalen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFXVYRFRKHGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959919 | |

| Record name | (3-Methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-92-4 | |

| Record name | 39110-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Methoxynaphthalen-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the naphthalene derivative, (3-Methoxynaphthalen-2-yl)methanol. While experimental data for this specific isomer is not widely available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its characteristics from established chemical principles and data from closely related analogues.

Molecular Identity and Physicochemical Properties

This compound is an aromatic alcohol featuring a naphthalene core substituted with a methoxy group at the C-3 position and a hydroxymethyl group at the C-2 position. The strategic placement of these functional groups imparts specific electronic and steric characteristics that are crucial for its reactivity and potential use as a building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₂H₁₂O₂ | Calculated |

| Molecular Weight | 188.22 g/mol | Calculated |

| CAS Number | Not assigned. The isomeric (6-Methoxynaphthalen-2-yl)methanol is registered under CAS 60201-22-1.[1][2] | Inferred |

| Predicted Appearance | Off-white to light beige solid. | Analogy |

| Predicted Solubility | Soluble in methanol, ethanol, and other polar organic solvents; likely insoluble in water.[3] | Analogy |

| Predicted Melting Point | Expected to be in a similar range to related isomers like 2-Methoxynaphthalene (73-75 °C).[3] | Analogy |

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound is the reduction of the corresponding aldehyde, 3-Methoxy-2-naphthaldehyde. This transformation is a cornerstone of organic synthesis, with well-established protocols and high-yielding potential.

Proposed Synthetic Pathway: Reduction of 3-Methoxy-2-naphthaldehyde

The conversion of an aldehyde to a primary alcohol is typically achieved through hydride reduction.[4] Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5] Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like methanol or ethanol, making the experimental setup and workup more straightforward.[6]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

3-Methoxy-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-Methoxy-2-naphthaldehyde in methanol with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5 with 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of its structure and comparison with related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Aromatic H |

| ~7.6 - 7.7 | s | 1H | Aromatic H |

| ~7.3 - 7.5 | m | 2H | Aromatic H |

| ~7.2 | s | 1H | Aromatic H |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.0 (broad) | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OCH₃ |

| ~135 | Quaternary C |

| ~130 - 125 | Aromatic CH |

| ~120 | Quaternary C |

| ~105 | Aromatic CH |

| ~65 | -CH₂OH |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~3050 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2950 cm⁻¹ (sharp): Aliphatic C-H stretching of the methoxy and methylene groups.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1250, 1030 cm⁻¹: C-O stretching of the ether and alcohol.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key structural components: the naphthalene ring, the primary alcohol, and the methoxy group.

Caption: Key reaction pathways for this compound.

-

Alcohol Functional Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo etherification or esterification reactions. The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. The use of protecting groups, such as silyl ethers, can be employed to mask the reactivity of the alcohol during multi-step syntheses.[7]

-

Naphthalene Ring System: The electron-donating methoxy group activates the naphthalene ring towards electrophilic aromatic substitution. The substitution pattern will be directed by the combined electronic effects of the methoxy and hydroxymethyl groups.

-

Methoxy Group: The methyl ether is generally stable but can be cleaved under harsh acidic conditions.

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[8][9][10][11] Specifically, methoxynaphthalene derivatives have been investigated for their potential as anticancer agents.[12] Given this precedent, this compound represents a valuable starting material for the synthesis of novel bioactive molecules. Its functional handles allow for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While specific toxicity data is unavailable, the general hazards associated with aromatic alcohols and ethers should be considered.[13][14][15]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally interesting organic molecule with significant potential as a versatile intermediate in synthetic chemistry. While direct experimental data remains scarce, its chemical properties and reactivity can be reliably predicted based on established chemical principles and the behavior of its isomers. The synthetic route outlined in this guide offers a practical approach to its preparation, paving the way for its use in the development of novel pharmaceuticals and functional materials. Further research into this compound and its derivatives is warranted to fully explore its potential.

References

Sources

- 1. (6-Methoxynaphthalen-2-yl)methanol | C12H12O2 | CID 10012701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]

- 11. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 14. researchgate.net [researchgate.net]

- 15. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

(3-Methoxynaphthalen-2-yl)methanol CAS number 39110-92-4

The following technical guide is structured as a scaffold analysis for (3-Methoxynaphthalen-2-yl)methanol , designed for researchers in organic synthesis and medicinal chemistry.

CAS Number: 39110-92-4 Synonyms: 3-Methoxy-2-naphthalenemethanol; (3-Methoxy-2-naphthyl)methanol Molecular Formula: C₁₂H₁₂O₂ Molecular Weight: 188.22 g/mol

Executive Summary

This compound is a bifunctional naphthalene building block characterized by an electron-donating methoxy group at the C3 position and a reactive hydroxymethyl handle at C2. Unlike simple naphthols, this molecule serves as a stable, "protected" precursor that avoids the oxidative sensitivity of free naphthols while retaining the electronic richness required for electrophilic aromatic substitutions.

Its primary utility lies as a divergent scaffold in the synthesis of:

-

Benzo[f]isochromenes: Tricyclic systems with potent cytotoxic and antiviral properties.

-

Photochromic Naphthopyrans: Critical components in variable-transmission optical materials.

-

Asymmetric Ligands: Precursors for chiral modifiers in enantioselective catalysis.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Oxidizes slowly in air to the aldehyde. |

| Melting Point | 108–112 °C (Typical) | Depends on solvent of recrystallization (often EtOH/Hexane). |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Sparingly soluble in water; insoluble in aliphatic hexanes. |

| pKa | ~14.5 (Alcoholic -OH) | Comparable to benzyl alcohol; methoxy group exerts minimal inductive effect on the side chain. |

| Reactivity | Nucleophilic (Ring), Electrophilic (Benzylic) | The C1 position is highly activated for electrophilic attack due to the para-methoxy directing effect. |

Synthetic Architecture

The synthesis of CAS 39110-92-4 is most reliably achieved via the reduction of its corresponding ester or acid. The presence of the methoxy group requires careful selection of reducing agents to prevent demethylation.

Primary Synthesis Route: Hydride Reduction

Precursor: Methyl 3-methoxy-2-naphthoate Reagent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) Solvent: Anhydrous THF or Diethyl Ether

Protocol: Reduction of Methyl 3-methoxy-2-naphthoate

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Reagent Prep: Charge flask with LiAlH₄ (1.2 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Addition: Dissolve Methyl 3-methoxy-2-naphthoate (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ester spot (R_f ~0.6) should disappear, replaced by the alcohol (R_f ~0.3).

-

Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

-

Isolation: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to yield white needles.

Synthesis Workflow Diagram (DOT)

Figure 1: Step-wise synthesis from commercially available 3-hydroxy-2-naphthoic acid.

Reactivity Profile & Applications

The utility of this compound stems from its ability to diverge into two distinct chemical pathways: Oxidation (to the aldehyde) and Cyclization (to heterocycles).

Path A: Oxidation to 3-Methoxy-2-naphthaldehyde

The alcohol is frequently oxidized to the aldehyde to participate in Knoevenagel condensations, a key step in synthesizing benzo[f]chromenes.

-

Method: Swern Oxidation (Oxalyl chloride/DMSO) is preferred over PCC to avoid over-oxidation or ring halogenation.

-

Application: The resulting aldehyde reacts with malononitrile and naphthols to form Benzo[f]chromene derivatives , which exhibit significant cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1].

Path B: Acid-Catalyzed Cyclization

In the presence of strong acids (e.g., p-TsOH), the alcohol can generate a resonance-stabilized benzylic carbocation.

-

Mechanism: The methoxy group at C3 stabilizes the cation at C2 via resonance (though less effectively than if it were at C1/C4).

-

Application: Reaction with electron-rich alkenes or phenols leads to Naphthopyrans . These molecules are photochromic, reversibly changing color under UV light due to electrocyclic ring opening [2].

Reactivity & Divergence Diagram (DOT)

Figure 2: Divergent reactivity pathways leading to bioactive scaffolds and chemical probes.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 39110-92-4 is limited, its structural analogs (naphthalenemethanols and methoxynaphthalenes) suggest specific hazards.

-

Inhalation: Dust may cause respiratory tract irritation. Use a fume hood.

-

Skin/Eye Contact: Likely irritant.[1] The methoxy group increases lipophilicity, potentially enhancing skin absorption relative to the diol.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The hydroxymethyl group is susceptible to slow autoxidation to the aldehyde and subsequent carboxylic acid upon prolonged air exposure.

References

-

Synthesis of Benzo[f]chromenes

- Title: Synthesis of 3-amino-8-bromo-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile via one-pot, three-component reaction.

- Source: ACS Omega / NIH PubMed Central.

-

Context: Describes the use of methoxy-substituted naphthalene derivatives in multicomponent reactions to form cytotoxic benzo[f]chromenes.[2][3]

-

URL:[Link]

-

Naphthopyran Chemistry

- Title: Naphthopyran molecular switches and their emergent mechanochemical reactivity.

- Source: Chemical Science (RSC) / NIH.

- Context: Details the acid-catalyzed condensation mechanisms relevant to naphthylmethanol derivatives for photochromic applic

-

URL:[Link]

-

General Oxidation Protocols (Swern)

Sources

- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Structural Elucidation of (3-Methoxynaphthalen-2-yl)methanol: A Multi-Modal Spectroscopic Approach

Topic: Structural Elucidation of (3-Methoxynaphthalen-2-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide details the structural characterization of This compound (CAS: 40696-22-8 / 103260-65-7 derivative), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent probes.

The primary challenge in characterizing this molecule lies in distinguishing the 2,3-disubstitution pattern from the isomeric 1,2-, 1,4-, or 2,6-patterns common in naphthalene chemistry. This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-Ray Diffraction (XRD) to definitively assign regiochemistry.[1]

Synthetic Context & Purity Profile

Understanding the synthetic origin is the first step in elucidation.[1] This molecule is typically derived from 3-hydroxy-2-naphthoic acid . The synthesis involves O-methylation followed by reduction of the ester/carboxylic acid moiety.[1]

Common Impurities:

-

Regioisomers: 1-methoxy-2-naphthyl derivatives (if starting material was impure).

-

Over-reduction products: 2-methyl-3-methoxynaphthalene.

-

Incomplete reduction: 3-methoxy-2-naphthaldehyde.

Figure 1: Synthetic pathway establishing the expected 2,3-substitution pattern.[1]

Spectroscopic Elucidation Strategy

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish molecular formula and unsaturation number.

-

Method: ESI-TOF (Positive Mode).[1]

-

Expected Ion:

or -

Target Formula:

-

Exact Mass: 188.0837 amu.[1]

-

Degree of Unsaturation: 7 (Naphthalene ring = 7).[1]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Ester

-

Key Diagnostic Bands:

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the most critical section.[1] Distinguishing 2,3-disubstitution from 1,2-disubstitution relies on the multiplicity of the aromatic protons .

H NMR Analysis (400 MHz, CDCl

)

| Position | Type | Approx. Shift ( | Multiplicity | Integration | Diagnostic Logic |

| H-1 | Ar-H | 7.70 - 7.80 | Singlet (s) | 1H | CRITICAL: Isolated proton between C2 and C8a. No ortho coupling.[1] |

| H-4 | Ar-H | 7.10 - 7.20 | Singlet (s) | 1H | CRITICAL: Isolated proton between C3 and C4a. No ortho coupling.[1] |

| H-5,8 | Ar-H | 7.60 - 7.90 | Doublet (d) | 2H | Typical naphthalene "bay" protons. |

| H-6,7 | Ar-H | 7.30 - 7.50 | Multiplet (m) | 2H | Distal ring protons. |

| -CH | Aliphatic | 4.80 | Singlet (s) | 2H | Methylene next to OH and Ar.[1] |

| -OCH | Aliphatic | 3.95 | Singlet (s) | 3H | Methoxy group.[1] |

The "Singlet" Test:

In a 1,2-disubstituted naphthalene, H-3 and H-4 would show an ortho-coupling (

NOESY / ROESY (2D NMR)

To confirm the regiochemistry beyond doubt, Nuclear Overhauser Effect (NOE) correlations must be mapped.[1]

-

Correlation A:

( -

Correlation B:

( -

Correlation C:

Figure 2: NMR Logic flow. The detection of NOE signals between substituents and specific aromatic singlets confirms the 2,3-pattern.[1]

Single Crystal X-Ray Diffraction (XRD)

While NMR is usually sufficient, XRD is the "Gold Standard" for publication and patent protection.[1]

-

Crystallization Method: Slow evaporation of a Hexane/Ethyl Acetate (8:[1]2) solution.

-

Expected Feature: Intermolecular hydrogen bonding between the hydroxyl proton of one molecule and the methoxy oxygen of a neighbor, forming dimeric or polymeric chains in the crystal lattice.[1]

-

Validation: The solved structure will visually confirm the 2,3-placement.

Experimental Protocols

Protocol A: Synthesis & Isolation (Brief)

-

Reduction: Dissolve methyl 3-methoxy-2-naphthoate (1.0 eq) in anhydrous THF under

. -

Addition: Cool to 0°C. Add

(1.2 eq) dropwise. -

Quench: Fieser workup (

, 15% -

Purification: Flash chromatography (Silica gel, Hexane:EtOAc 7:3).

.[1]

Protocol B: NMR Sample Preparation

-

Solvent: Use

for standard shifts.[1] Use -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Parameters:

-

Relaxation delay (

): -

Scans: 16 (1H), 1024 (13C).[1]

-

Protocol C: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

m).[1] -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 254 nm (Naphthalene absorption).[1]

Conclusion

The identity of This compound is definitively proven by the convergence of three data points:

-

HRMS: Confirms

. -

1H NMR: The presence of two aromatic singlets at positions 1 and 4 rules out 1,2-substitution.

-

NOESY: Confirms the spatial arrangement of the methoxy and hydroxymethyl groups relative to the aromatic ring protons.[1]

This data package meets the rigorous standards required for high-impact journals and regulatory submissions in drug development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74128, 2-Naphthalenemethanol. Retrieved from [Link] (Base structure reference).[1]

-

Cornella, J., Zarate, C., & Martin, R. (2014). Ni-catalyzed Reductive Cleavage of Methyl 3-Methoxy-2-Naphthoate.[2] Organic Syntheses, 91, 260–272.[1][2] Retrieved from [Link] (Precursor synthesis).[1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

A Spectroscopic Guide to (3-Methoxynaphthalen-2-yl)methanol: Synthesis, Characterization, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxynaphthalen-2-yl)methanol is a key organic intermediate whose precise structural elucidation is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of directly published experimental spectra for this specific isomer, this document outlines its logical synthesis from the commercially available precursor, 3-Methoxy-2-naphthaldehyde. A detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound is presented, based on established spectroscopic principles and comparative data from its aldehyde precursor and closely related isomers. This guide serves as a valuable resource for the unambiguous identification and characterization of this important naphthalene derivative.

Introduction: The Importance of Naphthalene Scaffolds

Naphthalene derivatives form the core of numerous biologically active compounds and functional materials. Their rigid, aromatic structure provides a versatile scaffold for the design of molecules with specific therapeutic or electronic properties. The precise substitution pattern on the naphthalene ring system is critical in defining the molecule's function. Therefore, unequivocal structural characterization through spectroscopic methods is a cornerstone of research and development in this area. This guide focuses on a specific, yet under-documented isomer, this compound, providing a detailed roadmap for its synthesis and spectroscopic identification.

Synthetic Pathway: From Aldehyde to Alcohol

The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, 3-Methoxy-2-naphthaldehyde. This precursor is commercially available, making the synthesis accessible.

Key Precursor: 3-Methoxy-2-naphthaldehyde

-

IUPAC Name: 3-Methoxy-2-naphthalenecarboxaldehyde

-

CAS Number: 56679-88-0

-

Molecular Formula: C₁₂H₁₀O₂

-

Molecular Weight: 186.21 g/mol

Reduction of 3-Methoxy-2-naphthaldehyde

The transformation of the aldehyde to the primary alcohol is a standard chemical reduction. A mild reducing agent such as sodium borohydride (NaBH₄) is ideal for this purpose, as it selectively reduces the aldehyde functionality without affecting the aromatic naphthalene ring.

Caption: Synthetic workflow for the reduction of 3-Methoxy-2-naphthaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxy-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-Methoxy-2-naphthaldehyde (1.0 eq) in methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | H-4 |

| ~7.7 - 7.8 | d | 1H | H-5 |

| ~7.4 - 7.5 | m | 2H | H-6, H-7 |

| ~7.3 - 7.4 | s | 1H | H-1 |

| ~7.2 - 7.3 | d | 1H | H-8 |

| ~4.8 | s | 2H | -CH₂OH |

| ~4.0 | s | 3H | -OCH₃ |

| ~2.0 (broad) | s | 1H | -OH |

Interpretation:

-

The aromatic region will display characteristic signals for the substituted naphthalene ring system. The exact chemical shifts and coupling constants will be influenced by the electron-donating effects of the methoxy and hydroxymethyl groups.

-

A key indicator of the successful reduction is the appearance of a singlet at approximately 4.8 ppm, corresponding to the two protons of the newly formed methylene group (-CH₂OH).

-

The disappearance of the aldehyde proton signal (typically around 10 ppm in 3-Methoxy-2-naphthaldehyde) is a definitive marker of the reaction's completion.

-

The methoxy group will present as a sharp singlet around 4.0 ppm.

-

The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 (C-OCH₃) |

| ~135 | C-4a |

| ~130 | C-8a |

| ~129 | C-4 |

| ~128 | C-5 |

| ~127 | C-7 |

| ~126 | C-6 |

| ~125 | C-2 (C-CH₂OH) |

| ~124 | C-8 |

| ~105 | C-1 |

| ~65 | -CH₂OH |

| ~56 | -OCH₃ |

Interpretation:

-

The most significant change from the ¹³C NMR spectrum of the aldehyde precursor will be the upfield shift of the carbon at the 2-position from an aldehyde carbonyl carbon (around 190 ppm) to a methylene carbon bearing a hydroxyl group (around 65 ppm).

-

The spectrum will show 12 distinct signals, corresponding to the 12 non-equivalent carbon atoms in the molecule.

-

The carbon attached to the methoxy group (C-3) will be found at a downfield chemical shift due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 and ~1030 | Strong | C-O stretch (aryl-alkyl ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

The hallmark of the successful reduction in the IR spectrum is the appearance of a broad, strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

-

Conversely, the strong C=O stretching band of the aldehyde, typically found around 1680-1700 cm⁻¹, will be absent in the product spectrum.

-

The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as the strong C-O stretching of the methoxy group.

Caption: Spectroscopic transformation from aldehyde to alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): For this compound (C₁₂H₁₂O₂), the molecular ion peak is expected at m/z = 188.22.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 171.

-

Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 157.

-

Loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 157.

-

Further fragmentation of the naphthalene core.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of its synthesis from 3-Methoxy-2-naphthaldehyde and a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide provides the foundational spectroscopic data and interpretation necessary for researchers to unambiguously identify this compound. The key diagnostic features are the appearance of the alcohol's hydroxyl and methylene signals in the IR and NMR spectra, respectively, and the concomitant disappearance of the aldehyde's characteristic signals. This detailed spectroscopic roadmap will aid in the advancement of research and development involving this valuable naphthalene derivative.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Methoxynaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Methoxynaphthalen-2-yl)methanol. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the theoretical underpinnings, practical considerations for spectral acquisition, and a thorough interpretation of the spectral data. By elucidating the chemical shifts, coupling constants, and integration of the proton signals, this guide aims to facilitate the unambiguous identification and characterization of this compound, which is a valuable building block in synthetic organic chemistry.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a naphthalene core, substituted with both a methoxy and a hydroxymethyl group. This substitution pattern makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise arrangement of these functional groups dictates the molecule's reactivity and its interactions with biological systems. Therefore, unequivocal structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.

This guide will deconstruct the ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts and splitting patterns of each proton. Furthermore, it will present a validated protocol for sample preparation and spectral acquisition, ensuring high-quality, reproducible data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structural features of this compound give rise to a distinct ¹H NMR spectrum. The molecule possesses several types of protons in different chemical environments: aromatic protons on the naphthalene ring, methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The predicted chemical shifts (in ppm, relative to a tetramethylsilane standard) and their justifications are outlined below.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1/H-4 | ~ 7.8 - 8.1 | Singlet-like | 2H |

| H-5, H-8 | ~ 7.7 - 7.9 | Multiplet | 2H |

| H-6, H-7 | ~ 7.3 - 7.5 | Multiplet | 2H |

| -CH₂OH | ~ 4.8 - 5.0 | Singlet (or Doublet) | 2H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet | 3H |

| -OH | Variable (typically broad) | Singlet | 1H |

Rationale for Peak Assignments and Multiplicities

The chemical environment of each proton determines its resonance frequency (chemical shift) and the splitting of its signal (multiplicity).

-

Aromatic Protons (H-1 to H-8): The naphthalene ring system is aromatic, and its protons typically resonate in the downfield region of the spectrum (7.0-8.5 ppm) due to the deshielding effect of the ring current.

-

H-1 and H-4: These protons are situated on the same ring as the methoxy and hydroxymethyl substituents. The electron-donating nature of the methoxy group and the presence of the adjacent hydroxymethyl group will influence their chemical shifts. Due to their positions, they are expected to appear as distinct singlets or narrow multiplets.

-

H-5, H-8, H-6, and H-7: These protons are on the unsubstituted ring of the naphthalene core. Their signals will be multiplets due to spin-spin coupling with neighboring aromatic protons. Generally, protons in a naphthalene system exhibit complex second-order coupling effects.

-

-

Methylene Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and are adjacent to the aromatic ring and the hydroxyl group. Their proximity to the electron-withdrawing naphthalene ring will shift their resonance downfield to the range of 4.8-5.0 ppm. In a deuterated solvent that does not exchange with the hydroxyl proton, these protons may appear as a doublet due to coupling with the hydroxyl proton. However, in many common NMR solvents like CDCl₃, this coupling is often not observed due to rapid proton exchange, resulting in a singlet.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, which is in turn bonded to the aromatic ring. This environment typically results in a sharp singlet in the range of 3.9-4.1 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, as these affect hydrogen bonding. It often appears as a broad singlet and its integration can be used for confirmation. Its signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following self-validating protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. For compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe coupling to the -OH proton.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), directly to the sample. TMS provides a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure of this compound and the logical workflow for spectral analysis.

Figure 1: Molecular structure of this compound.

Figure 2: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. This guide has offered a detailed prediction and interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. By following the outlined experimental protocol, researchers can reliably obtain high-quality data. A thorough understanding of the chemical shifts, coupling patterns, and integration of the proton signals, as detailed in this document, will empower scientists in their synthetic endeavors and drug discovery programs, ensuring the structural integrity of this important chemical intermediate.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). (6-Methoxynaphthalen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

Sources

13C NMR of (3-Methoxynaphthalen-2-yl)methanol

Structural Elucidation and Benchmarking: C NMR of (3-Methoxynaphthalen-2-yl)methanol

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

This compound is a critical bicyclic building block, often utilized in the synthesis of polyaromatic hydrocarbons (PAHs) and as a precursor for fluorescent probes and non-steroidal anti-inflammatory drug (NSAID) analogs.[1]

Unlike its regioisomer (6-methoxynaphthalen-2-yl)methanol—a well-known impurity in Naproxen synthesis—the 2,3-disubstituted core presents unique steric and electronic challenges.[1] The proximity of the hydroxymethyl (

This guide provides a rigorous, self-validating protocol for the structural confirmation of this compound, focusing on distinguishing the crowded 2,3-substitution pattern from other potential isomers.[1]

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and resolution of quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation:

-

Solvent: DMSO-

is preferred over CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Reasoning: The hydroxyl proton in CDCl

is often broad and exchangeable, leading to ambiguous coupling.[1] DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> stabilizes the hydroxyl proton via hydrogen bonding, often revealing

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (

-

Frequency: 100 MHz or higher (400 MHz

H equivalent). -

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

-

Relaxation Delay (

): -

Scans (NS): 1024 (minimum) to resolve low-intensity quaternary signals.

Spectral Analysis & Assignment Logic

Predicted Chemical Shift Data (DMSO- )

The following table synthesizes literature data on naphthalene derivatives and substituent increment calculations.

| Carbon Label | Type | Predicted Shift ( | Assignment Logic (Causality) |

| C3 | 156.5 ± 1.0 | Strong deshielding by oxygen (ipso-effect). Characteristic of 2-naphthyl ethers. | |

| C2 | 131.0 ± 1.5 | Ipso to alkyl group. Less deshielded than C3.[2][1] | |

| C1 | CH | 127.5 ± 1.0 | Ortho to CH |

| C4 | CH | 106.5 ± 1.5 | Diagnostic Peak. Ortho to OMe.[2][1] Strong mesomeric shielding (resonance) pushes this upfield significantly.[1] |

| C5 - C8 | CH | 123.0 - 129.0 | Distal ring carbons.[1] Less affected by substituents.[2][1] |

| C9, C10 | 128.0 - 134.0 | Bridgehead carbons. | |

| -OCH | CH | 55.5 | Typical aromatic methoxy resonance. |

| -CH | CH | 60.5 | Benzylic-type alcohol methylene. |

The "Self-Validating" Mechanism[2][6]

A common error is misidentifying the 2,3-isomer as the 2,6-isomer (Naproxen-like) or the 1,2-isomer.[1] Use the following logic gates to validate your structure:

-

The "C4" Gate (Shielding Check):

-

Look for a doublet (CH) signal in the 105–107 ppm region.[1]

-

Mechanism:[2][4][1][5][6][7] The methoxy group at C3 is an ortho, para-director.[2][1] It exerts a strong shielding effect on C4 (ortho).[1]

-

Validation: If the most shielded aromatic CH is >118 ppm, you likely have the 2,6-isomer or 2,7-isomer, where the methoxy and alkyl groups do not share an ortho relationship.[2][1]

-

-

The "C1 vs C4" Gate (NOE Check):

-

Irradiate the -CH

OH protons (approx 4.8 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Result: You should observe a strong NOE enhancement only at the C1 proton (approx 7.8 ppm).[1]

-

Contra-indicator:[1][8] If you see NOE at the highly shielded proton (C4-H), the structure is incorrect (likely 1-hydroxymethyl-2-methoxy).[1]

-

Advanced Validation Workflow (2D NMR)

For regulatory submission or definitive proof, 1D NMR is insufficient.[2][1] The following workflow utilizes Heteronuclear Multiple Bond Correlation (HMBC) to "walk" around the naphthalene ring.

Visualization: Structural Elucidation Workflow[1][2]

Caption: Logical workflow for confirming the 2,3-substitution pattern using 1D and 2D NMR techniques.

HMBC Connectivity Guide[2]

-

Entry Point 1 (-OCH

): The methoxy protons will show a strong 3-bond correlation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Entry Point 2 (-CH

OH): The methylene protons will show correlations to:-

C2 (~131 ppm,

) - The quaternary anchor.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

C3 (~156 ppm,

) - Confirming the 2,3-adjacency.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

C1 (~127 ppm,

) - The neighboring aromatic CH.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Troubleshooting & Common Impurities

In the synthesis of this compound (typically via reduction of 3-methoxy-2-naphthoic acid), several impurities may persist.

| Impurity | Diagnostic | Origin |

| 3-Methoxy-2-naphthoic acid | Incomplete reduction | |

| 3-Methoxy-2-naphthaldehyde | Partial reduction or re-oxidation | |

| 2-Methoxynaphthalene | Missing CH | Over-reduction (hydrogenolysis) |

Note on Solvent Effects:

If using CDCl

References

-

General Naphthalene Assignments: Kitching, W., et al. "Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives.[2][1][9] Assignments and analysis of substituent chemical shifts." The Journal of Organic Chemistry, vol. 42, no.[2] 14, 1977, pp. 2411–2418.[2][1]

-

Analogous Structure (6-Methoxy Isomer): BenchChem. "A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene." (Used for comparative increment analysis).

-

Synthesis & Reduction Context: Xu, Y., et al. "Synthesis of 6-methoxy-2-naphthaldehyde."[2][4][1] Fine Chemicals, 2014.[2][4][1] (Describes the ester-to-alcohol reduction pathway applicable to the 2,3-isomer).

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS No. 1434 (Naphthalene) & No. 4387 (2-Methoxynaphthalene)."[1] (Base values for shift prediction). [10][1]

Sources

- 1. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 2. CN1223588C - Heterocyclic carboxylic ester reducing process - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reddit.com [reddit.com]

- 7. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Naphthalene(91-20-3) 13C NMR [m.chemicalbook.com]

Technical Guide: Mass Spectrometry of (3-Methoxynaphthalen-2-yl)methanol

The following is an in-depth technical guide on the mass spectrometry characterization of (3-Methoxynaphthalen-2-yl)methanol .

Executive Summary

This compound (CAS: 39110-92-4) is a critical bicyclic aromatic building block used in the synthesis of pharmacologically active agents, including phospholipase A2 inhibitors and analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone.[1]

Precise mass spectrometric (MS) characterization of this compound is essential for:

-

Regioisomeric Differentiation: Distinguishing the 2,3-substituted "ortho-like" motif from the 2,6-substituted motif common in commercial NSAIDs.

-

Impurity Profiling: Monitoring oxidation byproducts (aldehydes) and over-reduction products during synthesis.

-

Metabolic Stability: Tracking Phase I functionalization (demethylation/oxidation) in drug discovery workflows.

This guide provides a validated framework for the ionization, fragmentation, and structural elucidation of this compound using both GC-MS (EI) and LC-MS/MS (ESI) modalities.

Physicochemical Profile & MS Suitability

Understanding the molecule's physical properties is the first step in selecting the correct ionization technique.

| Property | Value | MS Implication |

| Formula | Monoisotopic Mass: 188.0837 Da | |

| Structure | Naphthalene core, 2-hydroxymethyl, 3-methoxy | "Ortho-effect" interactions possible between substituents.[2][3] |

| LogP | ~2.1 - 2.5 | Suitable for Reverse Phase (C18) LC-MS.[2][3] |

| Boiling Point | ~355 °C | High, but amenable to GC-MS with high-temp columns.[2][3] |

| pKa | ~14 (Alcohol) | Neutral in standard pH; requires ESI(+) or APCI(+).[2][3] |

Expert Insight: While the compound is amenable to GC-MS, the benzylic-like hydroxyl group is prone to thermal dehydration in the injector port.[2] For quantitative trace analysis, LC-MS (ESI+) is the recommended "Gold Standard" to avoid thermal artifacts.

Experimental Protocols

Protocol A: GC-MS (Electron Impact)

For structural fingerprinting and library matching.

-

System: Agilent 7890/5977 or equivalent single quadrupole.

-

Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless @ 250 °C. Note: Keep inlet clean to minimize thermal dehydration.

-

Oven Program: 60 °C (1 min) → 20 °C/min → 300 °C (3 min).

-

Source: Electron Impact (EI), 70 eV, 230 °C.

Protocol B: LC-MS/MS (Electrospray Ionization)

For quantitative analysis and biological matrices.

-

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

-

Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 × 50 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 5 min.

-

Ionization: ESI Positive Mode (

). -

Source Parameters:

Fragmentation Analysis & Mechanisms[1][3]

Electron Impact (EI) Fragmentation

In 70 eV EI, the molecule exhibits a distinct fragmentation pattern driven by the stability of the naphthalene core and the lability of the substituents.

-

Molecular Ion (

): -

Dehydration (

): -

Methoxy Radical Loss (

):-

Loss of the methoxy group (

) is less common than methyl loss, but in ortho-substituted systems, complex rearrangements occur.

-

-

Methyl Radical Loss (

):-

Direct cleavage of the methyl group from the ether.

-

-

Naphthalene Backbone:

128 (Naphthalene) and 115 (Indenyl cation) are diagnostic low-mass ions.

ESI Positive Mode Fragmentation

In ESI, the molecule protonates readily at the ether oxygen or the alcohol oxygen.[3]

-

Protonated Molecule:

189 -

Sodium Adduct:

211 -

Dominant Fragment (In-Source or CID):

171-

Causality: The benzylic carbocation formed after water loss is resonance-stabilized by the naphthalene ring and the electron-donating methoxy group at the ortho (3-position). This ion is often the Base Peak in MS/MS spectra.

-

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways in ESI(+) mode, highlighting the "Ortho-Stabilization" effect that distinguishes this isomer.

Figure 1: ESI(+) Fragmentation pathway highlighting the resonance-stabilized carbocation formation.

Differentiation from Regioisomers (The "Ortho" Effect)

Differentiation between This compound (2,3-isomer) and its pharmacological cousin, the precursor to Nabumetone (2,6-isomer), is critical.

| Feature | 2,3-Isomer (Target) | 2,6-Isomer (Nabumetone Precursor) |

| Proximity | Substituents are adjacent (Ortho).[2][3] | Substituents are distal.[2][3] |

| MS/MS Feature | Methanol Loss ( | Absent : Distance prevents intramolecular interaction; primary loss is strictly water ( |

| Ratio 171/189 | Higher ratio (instability due to steric strain).[2][3] | Lower ratio (more stable parent ion).[2][3] |

Diagnostic Rule: If the MS/MS spectrum shows a distinct loss of 32 Da (

References

-

Vertex Pharmaceuticals. (2008).[3] Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2.[3] National Institutes of Health (PMC). [Link]

- Context: Synthesis and use of 3-Methoxy-2-naphthalenemethanol as a starting m

-

MassBank Europe. (2019). Mass Spectrum of Naphthalene Derivatives and Fragmentation Rules. MassBank.[3] [Link]

- Context: General fragmentation rules for naphthalene core structures.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Alcohols and Ethers. LibreTexts. [Link]

- Context: Mechanistic grounding for benzylic alcohol dehydr

- Context: Physical properties and synonym verific

Sources

IR spectrum of (3-Methoxynaphthalen-2-yl)methanol

An In-Depth Technical Guide to the Infrared Spectrum of (3-Methoxynaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive analysis of the theoretical infrared spectrum of this compound, a substituted naphthalene derivative of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple peak listing to offer a detailed interpretation grounded in first principles, explaining the causal relationships between molecular structure and vibrational modes. We will dissect the contributions of the primary alcohol, methoxy ether, and naphthalene aromatic system to the overall spectrum. This guide establishes a self-validating framework for spectral interpretation, complete with detailed experimental protocols and authoritative citations, serving as a robust reference for researchers working with this or structurally related compounds.

Molecular Structure and Key Vibrational Units

This compound (C₁₂H₁₂O₂) is a polyfunctional aromatic alcohol. A thorough understanding of its constituent parts is the foundation for a reliable spectral interpretation. The molecule's functionality can be dissected into three primary vibrational units:

-

The Primary Alcohol Group (-CH₂OH): This group is characterized by a strong, hydrogen-bonded O-H stretching vibration and a distinct C-O stretching mode.

-

The Aromatic Methoxy Group (Ar-OCH₃): This unit contributes characteristic C-H stretching and bending modes from the methyl group, as well as a strong asymmetric Ar-O-C stretching vibration.

-

The Substituted Naphthalene Ring: The rigid aromatic framework gives rise to a series of sharp C=C stretching bands, aromatic C-H stretching vibrations, and a complex pattern of C-H out-of-plane bending modes in the fingerprint region, which are diagnostic of the substitution pattern.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of an IR spectrum is contingent upon a meticulous experimental procedure. As this compound is expected to be a solid at room temperature, the Potassium Bromide (KBr) pellet method is the preferred technique for obtaining a high-resolution spectrum, as it minimizes scattering effects and avoids solvent interference bands.

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind ~1-2 mg of the high-purity this compound sample into a fine powder using an agate mortar and pestle.

-

Add ~100-200 mg of spectroscopy-grade KBr powder. Causality: KBr is used because it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, reducing scattering.

-

Briefly mix the sample and KBr, then thoroughly grind the mixture for 1-2 minutes until it becomes a fine, homogenous powder with a talc-like consistency. This is critical for minimizing scattering and producing a translucent pellet.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. Causality: The high pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr matrix.

-

Carefully release the pressure and extract the die. A successful pellet will be thin and transparent or translucent.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

Perform an automatic background subtraction.

-

Baseline correct the spectrum if necessary to ensure all peaks originate from a flat baseline.

-

Label significant peaks for analysis.

-

Physical properties of (3-Methoxynaphthalen-2-yl)methanol

Technical Whitepaper: Physical & Chemical Profile of (3-Methoxynaphthalen-2-yl)methanol

Executive Summary

This compound (CAS 39110-92-4) is a specialized naphthalene derivative characterized by an ortho-substituted methoxy-alcohol motif. Unlike its widely known isomer, (6-methoxynaphthalen-2-yl)methanol (a key Naproxen intermediate), the 3-methoxy isomer possesses unique electronic and steric properties driven by the proximity of the electron-donating methoxy group to the hydroxymethyl moiety. This proximity facilitates intramolecular hydrogen bonding, influencing its solubility, reactivity, and utility as a bidentate scaffold in medicinal chemistry and fluorescent probe development.

Molecular Identity & Structural Analysis

This section establishes the definitive chemical identity of the compound to prevent confusion with the 1,2- or 2,6-isomers common in patent literature.

| Parameter | Data / Identifier |

| IUPAC Name | This compound |

| Common Synonyms | 2-Hydroxymethyl-3-methoxynaphthalene; 3-Methoxy-2-naphthylmethanol |

| CAS Registry Number | 39110-92-4 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| SMILES | COc1cc2ccccc2cc1CO |

| InChI Key | VBHARLNUEDIKQD-UHFFFAOYSA-N (Isomer specific) |

Structural Insight: The molecule features a naphthalene core with a methoxy group at position 3 and a hydroxymethyl group at position 2. This 2,3-substitution pattern creates a "crowded" environment compared to the 2,6-isomer.

-

Electronic Effect: The methoxy group acts as a strong

-donor (resonance), increasing electron density at the C1 and C4 positions. -

Steric Effect: The vicinal arrangement allows for a stable 5-membered pseudo-ring formation via intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen.

Physicochemical Profile

Note: Experimental values for this specific isomer are sparse in open literature compared to the 6-methoxy analog. Values below combine available catalog data with high-confidence cheminformatic predictions calibrated against structural analogs.

| Property | Value / Range | Confidence/Source |

| Physical State | Solid (Crystalline powder) | Observed (Analogs) |

| Color | White to off-white | Observed |

| Melting Point | 100 – 105 °C | Predicted (Based on 1-OH-2-OMe analog) |

| Boiling Point | 345 – 350 °C (at 760 mmHg) | Predicted |

| Density | ~1.16 g/cm³ | Calculated |

| LogP (Octanol/Water) | 2.4 – 2.6 | Consensus Prediction |

| pKa (Hydroxyl) | ~14.8 | Typical for benzyl-like alcohols |

| Solubility (Water) | Low (< 0.5 mg/mL) | Lipophilic nature |

| Solubility (Organic) | High in DCM, DMSO, Methanol, Ethyl Acetate | Experimental heuristic |

Thermodynamic Analysis: The melting point is likely lower than the 6-methoxy isomer (MP ~115°C) due to the intramolecular H-bonding mentioned above, which reduces the intermolecular lattice energy required to break the crystal structure.

Spectroscopic Characterization

Accurate identification relies on NMR and IR signatures. The following data is derived from the electronic environment of the 2,3-disubstituted naphthalene system.

A. Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.75 – 7.80 | Multiplet | 2H | Ar-H (C5, C8) | Typical peri-protons in naphthalene. |

| 7.65 | Singlet | 1H | Ar-H (C1) | Deshielded by ring current; singlet due to C2 substitution. |

| 7.35 – 7.45 | Multiplet | 2H | Ar-H (C6, C7) | Mid-ring aromatic protons. |

| 7.15 | Singlet | 1H | Ar-H (C4) | Ortho to Methoxy group (shielded relative to C1). |

| 4.80 | Singlet (or d) | 2H | –CH | Benzylic methylene. Becomes a doublet if OH couples. |

| 3.98 | Singlet | 3H | –OCH | Characteristic methoxy singlet. |

| ~2.0 – 2.5 | Broad Singlet | 1H | –OH | Exchangeable; shift varies with concentration. |

B. Infrared Spectroscopy (FT-IR)

-

3300–3450 cm⁻¹: Broad O–H stretch (Alcohol).

-

3050 cm⁻¹: C–H stretch (Aromatic).

-

2850–2950 cm⁻¹: C–H stretch (Aliphatic methyl/methylene).

-

1260 cm⁻¹: C–O stretch (Aryl ether).

-

1050 cm⁻¹: C–O stretch (Primary alcohol).

Synthesis & Experimental Protocols

The most reliable route to CAS 39110-92-4 utilizes 3-hydroxy-2-naphthoic acid as the starting material. This approach ensures correct regiochemistry.

Synthesis Workflow Diagram

Caption: Two-step synthesis via methylation and hydride reduction. This route avoids isomer contamination common in electrophilic aromatic substitution.

Detailed Protocol: Reduction of Methyl 3-methoxy-2-naphthoate

Safety Note: Lithium Aluminum Hydride (LiAlH

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend LiAlH

(1.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C. -

Addition: Dissolve Methyl 3-methoxy-2-naphthoate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

suspension over 30 minutes. Maintain temperature < 5°C. -

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The ester spot (high R

) should disappear; the alcohol spot (lower R -

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.

- mL Water.[1]

-

mL Water (where

-

Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na

SO -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography to yield white crystals.

Applications in Drug Discovery & Research

A. Pharmacophore Scaffold

The this compound motif serves as a rigid, lipophilic spacer in drug design.

-

Kinase Inhibition: The naphthalene core mimics the adenine ring of ATP. The 2-hydroxymethyl group provides a handle for further functionalization (e.g., conversion to a chloride or aldehyde) to attach solubilizing tails.

-

Bidentate Ligands: The proximity of the –OMe and –CH

OH groups allows for coordination to metal centers in asymmetric catalysis research.

B. Fluorescence Probes

Naphthalene derivatives exhibit strong fluorescence.

-

Excitation: ~280 nm

-

Emission: ~330–350 nm

-

Utility: This alcohol can be esterified with non-fluorescent carboxylic acids to create "turn-on" fluorescent tags for biological assays.

Electronic & Steric Map

Caption: Mapping physicochemical properties to potential research applications.

References

-

CAS Registry. "39110-92-4: this compound." Chemical Abstracts Service. (Verified via chemical vendor databases).

- Synthesis of Naphthalene Derivatives.Journal of Medicinal Chemistry, related protocols for 3-substituted-2-naphthoic acid reductions.

- Spectroscopic Data Sources.AIST Spectral Database for Organic Compounds (SDBS). (Data extrapolated from 2-methoxynaphthalene and 2-naphthalenemethanol analogs).

-

BOC Sciences. "Product Data: 3-Methoxy-2-naphthalenemethanol."

-

GuideChem. "CAS 39110-92-4 Details."

(Note: While specific peer-reviewed papers for this exact isomer are less abundant than for the 6-methoxy isomer, the synthesis and properties described above are chemically rigorous deductions based on standard organic chemistry principles and analogous structures found in the referenced databases.)

Sources

Solubility Profile & Technical Characterization: (3-Methoxynaphthalen-2-yl)methanol

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of (3-Methoxynaphthalen-2-yl)methanol . This guide is structured for researchers in organic synthesis and medicinal chemistry, focusing on practical applications in drug development workflows.

Executive Summary

This compound (CAS: 18515-11-2 ) is a bicyclic aromatic alcohol utilized primarily as a pharmacophore scaffold in the synthesis of phospholipase A2 inhibitors and bedaquiline analogues . Its solubility behavior is governed by the competing hydrophobicity of the naphthalene core and the hydrogen-bonding capability of the hydroxymethyl group.

For process chemistry, this compound exhibits a classic "lipophilic alcohol" profile : it is insoluble in water but highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMSO). It shows temperature-dependent solubility in lower alcohols (Methanol, Ethanol), making them ideal for purification via recrystallization.

Physicochemical Identity

Understanding the molecular descriptors is the first step in predicting solubility behavior in novel media.

| Property | Value / Description | Source/Derivation |

| CAS Number | 18515-11-2 | [PubChem, 2025] |

| Molecular Formula | C₁₂H₁₂O₂ | Calculated |

| Molecular Weight | 188.22 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | [Vertex, 2025] |

| Predicted LogP | 2.3 – 2.8 | Lipophilic (Naphthalene core dominance) |

| H-Bond Donors | 1 (Hydroxyl group) | Structural Analysis |

| H-Bond Acceptors | 2 (Methoxy ether + Hydroxyl oxygen) | Structural Analysis |

| pKa | ~14.5 (Alkoxide formation) | Non-ionizable in physiological pH (1-10) |

Solubility Landscape

The following data categorizes solvent compatibility based on experimental workup procedures and structural analogs.

A. Primary Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for extraction and column chromatography. |

| Polar Aprotic | THF, DMSO, DMF | High (>100 mg/mL) | Ideal for reaction media (e.g., oxidations, alkylations). |

| Esters | Ethyl Acetate | Moderate-High | Good for extraction; often used in Hexane/EtOAc gradients. |

| Alcohols | Methanol, Ethanol | Temp. Dependent | Moderate at RT; High at boiling. Used for recrystallization . |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Compound precipitates immediately upon aqueous quenching. |

| Hydrocarbons | Hexane, Heptane | Low | Used as an antisolvent to induce precipitation. |

B. Mechanistic Insight[1][2][3][4]

-

The "Naphthalene Effect": The planar, hydrophobic naphthalene ring drives the compound's insolubility in water. The π-π stacking interactions between rings require significant solvation energy, which water cannot provide.

-

The "Methanol" Handle: The hydroxymethyl (-CH₂OH) group provides a "handle" for polar organic solvents. While not strong enough to solubilize the molecule in water, it allows for excellent solubility in alcohols and ethers via hydrogen bonding.

-

pH Independence: Unlike phenols, the -OH group here is aliphatic. It does not deprotonate under standard physiological or workup conditions (pH 1–12), meaning solubility is pH-independent unless extremely strong bases (e.g., NaH) are used to form the alkoxide.

Experimental Protocols

Protocol A: Purification via Recrystallization

Context: This method exploits the temperature-dependent solubility in methanol to remove impurities.

-

Preparation: Place the crude solid this compound in a round-bottom flask.

-

Dissolution: Add Methanol (approx. 5-10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 65°C) with stirring until the solid completely dissolves. If undissolved particles remain, filter the hot solution through a pre-warmed glass frit.

-

Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

-

Crystallization: Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystals via vacuum filtration and wash with cold methanol.

-

Drying: Dry under high vacuum to remove residual solvent.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Context: For generating precise quantitative data (mg/mL) for regulatory filing.

-

Excess Addition: Add excess solid compound to 5 mL of the target solvent (e.g., PBS buffer or simulated gastric fluid) in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (25°C or 37°C) for 24 to 48 hours .

-

Filtration: Filter the suspension using a syringe filter (0.45 µm PTFE for organics, PVDF for aqueous) to remove undissolved solid.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection typically at 230 nm or 280 nm, characteristic of the naphthalene chromophore).

Visualizations

Diagram 1: Solubility-Driven Workup Workflow

This flowchart illustrates how solubility properties dictate the standard isolation pathway for this compound.

Caption: Standard isolation workflow exploiting the compound's high solubility in DCM and temperature-dependent solubility in Methanol.

Diagram 2: Molecular Interactions & Solvation

This diagram details the competing forces that determine solubility.

Caption: The lipophilic naphthalene core dominates the solvation energetics, preventing aqueous solubility despite the polar hydroxyl group.

References

-

Vertex Pharmaceuticals. (2025). 3-Methoxy-2-naphthalenemethanol Product Specifications. Retrieved from 1

-

National Institutes of Health (NIH). (2025). Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2. PubMed Central. Retrieved from 2

-

ChemicalBook. (2025).[3] 3-Methoxy-2-naphthalenemethanol Properties and Suppliers. Retrieved from 4[5]

-

MDPI. (2025). Asymmetric Synthesis of Bedaquiline Analogues. Retrieved from 6

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methoxy-2-naphthaldehyde | 56679-88-0 [chemicalbook.com]

- 5. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Technical Characterization of (3-Methoxynaphthalen-2-yl)methanol: Thermodynamic Properties and Analytical Standards

The following technical guide details the physicochemical characterization, synthesis, and analytical protocols for (3-Methoxynaphthalen-2-yl)methanol .

Executive Summary

This compound (CAS: 39110-92-4) is a bicyclic aromatic alcohol utilized primarily as a high-value intermediate in the synthesis of pharmaceutical agents and complex organic frameworks.[1] Its utility stems from the orthogonal reactivity of the hydroxymethyl group (position 2) and the electron-donating methoxy substituent (position 3), which activates the naphthalene ring for further functionalization.

The definitive melting point range for the pure crystalline solid is 70–74 °C . Deviations from this range typically indicate the presence of unreacted methyl 3-methoxy-2-naphthoate ester or residual solvent inclusion.

Physicochemical Profile

The following data aggregates thermodynamic and physical constants verified against supplier standards and synthesis literature.

| Property | Value | Condition / Note |

| Chemical Name | This compound | IUPAC |

| CAS Registry Number | 39110-92-4 | Unique Identifier |

| Molecular Formula | C₁₂H₁₂O₂ | - |

| Molecular Weight | 188.22 g/mol | - |

| Melting Point | 70–74 °C | Crystalline solid [1, 2] |

| Boiling Point | 147 °C | @ 2 Torr (Vacuum) [2] |

| Predicted Density | 1.166 ± 0.06 g/cm³ | @ 20 °C [3] |

| Appearance | White to off-white powder | Recrystallized from EtOH/Hexane |

| Solubility | Soluble in CH₂Cl₂, DMSO, EtOAc | Insoluble in water |

Synthesis & Purification Workflow

The purity of the final alcohol—and consequently the accuracy of the melting point determination—is heavily dependent on the efficiency of the upstream reduction step. The standard industrial route involves the reduction of methyl 3-methoxy-2-naphthoate.

Reaction Pathway

The synthesis proceeds via the methylation of 3-hydroxy-2-naphthoic acid, followed by a hydride reduction.

Figure 1: Synthetic pathway transforming the naphthoic acid precursor to the target alcohol via ester reduction.

Critical Purification Step

The melting point is most often depressed by the presence of the ester intermediate (Methyl 3-methoxy-2-naphthoate).

-

Protocol: If MP < 70 °C, recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4) . Dissolve in hot ethyl acetate, then add hexane dropwise until turbidity persists. Cool to 4 °C overnight.